Welcome to the BenchChem Online Store!
molecular formula C15H15N3O B1208176 Premazepam CAS No. 57435-86-6

Premazepam

Cat. No. B1208176
M. Wt: 253.30 g/mol
InChI Key: CNWSHOJSFGGNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04391817

Procedure details

A solution of freshly distilled sulphuryl chloride (4.0 ml) in methylene chloride (40 ml) is added dropwise over a period of 20 minutes to a solution of 3,7-dihydro-6,7-dimethyl-5-phenylpyrrolo[3,4-e][1,4]diazepin-2(1H)-one (5.0 g) in methylene chloride (80 ml) cooled to -60° C. and maintained under inert atmosphere. The reaction is allowed to proceed at -55° C.±5° C. for one hour, then the reaction mixture is poured into a 5% aqueous solution of NaHCO3 (210 ml) and vigorously stirred for 20 minutes. The organic phase is separated, washed with water, dried and evaporated to dryness under vacuum. The obtained residue is crystallized from ethanol yielding 3.7 g of the compound of the title. M.p. 195° C. with decomposition.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[CH3:6][C:7]1[N:8]([CH3:24])[CH:9]=[C:10]2[C:16]=1[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[N:14][CH2:13][C:12](=[O:23])[NH:11]2.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:4][C:9]1[N:8]([CH3:24])[C:7]([CH3:6])=[C:16]2[C:15]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:14][CH2:13][C:12](=[O:23])[NH:11][C:10]=12 |f:2.3|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
CC=1N(C=C2NC(CN=C(C21)C2=CC=CC=C2)=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
210 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
vigorously stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under inert atmosphere
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The obtained residue is crystallized from ethanol yielding 3.7 g of the compound of the title

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1N(C(=C2C1NC(CN=C2C2=CC=CC=C2)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.